molecular formula C15H30Si B3046212 Silane, 1-dodecynyltrimethyl- CAS No. 121134-52-9

Silane, 1-dodecynyltrimethyl-

Cat. No.: B3046212
CAS No.: 121134-52-9
M. Wt: 238.48 g/mol
InChI Key: XMMAGSNNQLZTTH-UHFFFAOYSA-N
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Description

Silane, 1-dodecynyltrimethyl- is an organosilicon compound with the molecular formula C15H30Si. It is a derivative of silane, where one of the hydrogen atoms is replaced by a 1-dodecynyl group, and the remaining three hydrogen atoms are replaced by trimethyl groups. This compound is part of a broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, 1-dodecynyltrimethyl- typically involves the reaction of trimethylchlorosilane with 1-dodecyne in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction can be represented as follows:

Trimethylchlorosilane+1-DodecyneSilane, 1-dodecynyltrimethyl-+Hydrochloric Acid\text{Trimethylchlorosilane} + \text{1-Dodecyne} \rightarrow \text{Silane, 1-dodecynyltrimethyl-} + \text{Hydrochloric Acid} Trimethylchlorosilane+1-Dodecyne→Silane, 1-dodecynyltrimethyl-+Hydrochloric Acid

Industrial Production Methods

Industrial production of Silane, 1-dodecynyltrimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a closed system to prevent contamination and loss of volatile components .

Chemical Reactions Analysis

Types of Reactions

Silane, 1-dodecynyltrimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes .

Scientific Research Applications

Silane, 1-dodecynyltrimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, 1-dodecynyltrimethyl- involves the formation of strong covalent bonds with various substrates. The compound hydrolyzes to form silanols, which then react with surface hydroxyl groups to form siloxane linkages. This results in a stable and durable coating on the substrate. The molecular targets include surface hydroxyl groups, and the pathways involved are primarily hydrolysis and condensation reactions .

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilylacetylene
  • Trimethylsilylpropynyl
  • Trimethylsilylbutynyl

Uniqueness

Silane, 1-dodecynyltrimethyl- is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its ability to form stable coatings. Compared to other similar compounds, it offers better adhesion and durability, making it more suitable for industrial applications .

Properties

IUPAC Name

dodec-1-ynyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30Si/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMAGSNNQLZTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434204
Record name Silane, 1-dodecynyltrimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121134-52-9
Record name Silane, 1-dodecynyltrimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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